molecular formula C12H11N5O2S B2661870 4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 2034358-92-2

4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2661870
CAS No.: 2034358-92-2
M. Wt: 289.31
InChI Key: SZVWSWGJXOZOMO-UHFFFAOYSA-N
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Description

“4-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzonitrile” is a chemical compound . The exact properties and applications of this specific compound are not widely documented in the available literature.

Scientific Research Applications

Transformation and Environmental Persistence

A study on sulfamethoxazole (SMX), a sulfonamide antibiotic, underlines the microbial and abiotic transformation products in denitrifying conditions, indicating the environmental persistence and transformation pathways of sulfonyl-containing compounds. The research highlights the formation of transformation products under specific environmental conditions, suggesting implications for the environmental monitoring and degradation of sulfonyl-based compounds (Nödler et al., 2012).

Synthesis and Chemical Reactivity

Research on 1-sulfonyl-1,2,3-triazoles showcases their utility as stable precursors for generating reactive intermediates in the synthesis of heterocycles, emphasizing the role of sulfonyl triazoles in facilitating diverse synthetic transformations. This application is pivotal in both synthetic and medicinal chemistry for introducing nitrogen atoms into heterocycles, demonstrating the chemical versatility and utility of sulfonyl and triazole moieties in compound synthesis (Zibinsky & Fokin, 2013).

Catalytic Transformations and Synthetic Methods

The development of novel synthetic methods through catalytic transformations of 1,2,3-triazoles is a significant area of research. Studies focus on the transition-metal-catalyzed decomposition of these compounds to form metallo azavinyl carbenes, which are then applied in synthesizing nitrogen-based heterocycles. This research underscores the importance of 1,2,3-triazoles in advancing synthetic methodologies for constructing complex structures (Anbarasan et al., 2014).

Antibacterial Activity

Research into sulfonamide bridged disubstituted 1,2,3-triazoles for antibacterial applications highlights the potential of sulfonyl and triazole-containing compounds in developing new antimicrobial agents. This study illustrates the efficacy of such compounds against various bacterial strains, showcasing the therapeutic potential of these chemical frameworks in addressing bacterial infections (Yadav & Kaushik, 2022).

Properties

IUPAC Name

4-[3-(triazol-1-yl)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c13-7-10-1-3-12(4-2-10)20(18,19)16-8-11(9-16)17-6-5-14-15-17/h1-6,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVWSWGJXOZOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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